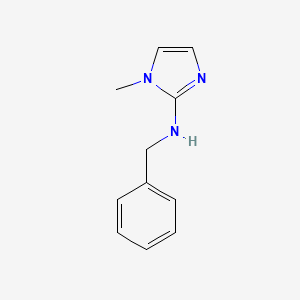
N-Benzyl-1-methyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-methyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position and a methyl group attached to the nitrogen atom at the second position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-methyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal and formaldehyde under acidic conditions, followed by methylation of the resulting imidazole intermediate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-1-methyl-1H-imidazol-2-one.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated structure.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazolones, and reduced imidazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
N-Benzyl-1-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-Benzyl-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the benzyl group.
Benzimidazole: Contains a fused benzene ring instead of a benzyl group.
2-Methylimidazole: Similar but with the methyl group at the second position.
Uniqueness
N-Benzyl-1-methyl-1H-imidazol-2-amine is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-benzyl-1-methylimidazol-2-amine |
InChI |
InChI=1S/C11H13N3/c1-14-8-7-12-11(14)13-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13) |
InChI Key |
DCKJXXDDGZCDFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348194.png)
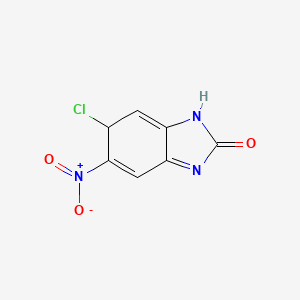
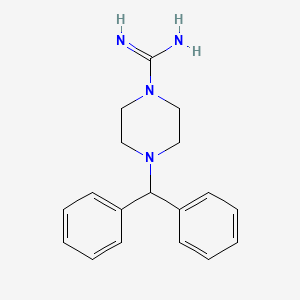
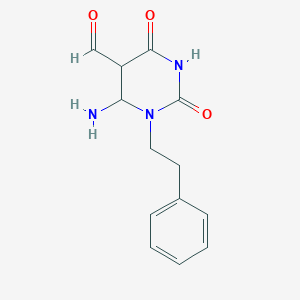
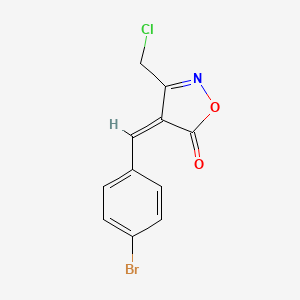

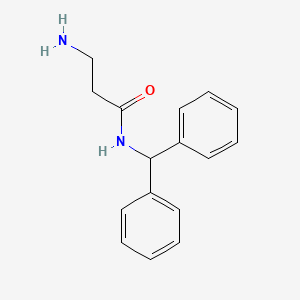
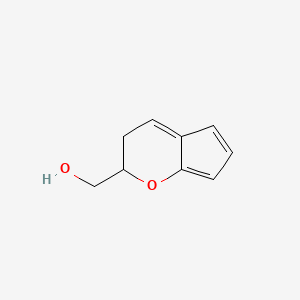
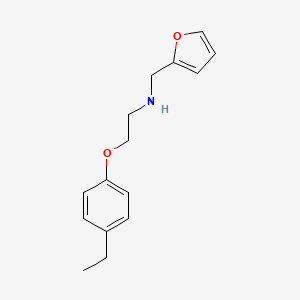
![5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348257.png)
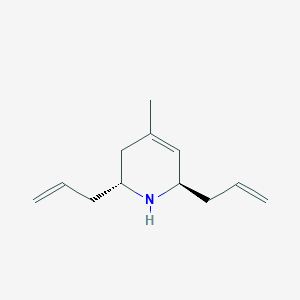
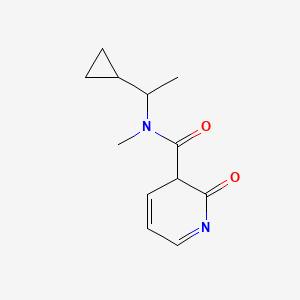
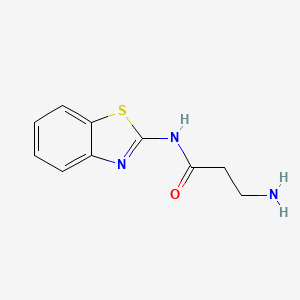
![N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide](/img/structure/B12348288.png)
